CaSR antagonist 18c
Übersicht
Beschreibung
CaSR antagonist 18c is a synthetic organic compound that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR). The calcium-sensing receptor is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body by regulating parathyroid hormone secretion and renal calcium reabsorption . This compound is of significant interest in scientific research due to its potential therapeutic applications in treating bone-loss diseases and other conditions related to calcium metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CaSR antagonist 18c involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize production costs.
Automation: Automated systems are employed to ensure consistent and efficient production.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CaSR antagonist 18c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or modify functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to achieve reduction reactions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
CaSR antagonist 18c has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure and function of the calcium-sensing receptor and its role in calcium homeostasis.
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of the calcium-sensing receptor in various tissues and organs.
Medicine: The compound has potential therapeutic applications in treating conditions related to calcium metabolism, such as osteoporosis and hyperparathyroidism.
Industry: this compound is explored for its potential use in developing new drugs and therapeutic agents targeting the calcium-sensing receptor.
Wirkmechanismus
CaSR antagonist 18c exerts its effects by binding to a specific allosteric site on the calcium-sensing receptor, distinct from the orthosteric binding site for calcium ions . This binding results in negative modulation of the receptor’s activity, leading to decreased calcium sensitivity and reduced parathyroid hormone secretion . The molecular targets and pathways involved include:
G protein-coupled signaling: The calcium-sensing receptor couples to multiple G proteins, activating various intracellular signaling pathways.
Parathyroid hormone regulation: By modulating the activity of the calcium-sensing receptor, this compound influences the secretion of parathyroid hormone, which plays a key role in calcium homeostasis.
Vergleich Mit ähnlichen Verbindungen
CaSR antagonist 18c is compared with other similar compounds, such as:
Uniqueness
This compound is unique due to its specific binding site and mechanism of action, which allows for selective modulation of the calcium-sensing receptor’s activity. This selectivity makes it a valuable tool in scientific research and a potential therapeutic agent for conditions related to calcium metabolism .
Biologische Aktivität
Overview
CaSR antagonist 18c (CAS No. 802916-30-9) is a synthetic compound that serves as a negative allosteric modulator of the calcium-sensing receptor (CaSR). This receptor plays a critical role in calcium homeostasis, influencing parathyroid hormone secretion and renal calcium reabsorption. The modulation of CaSR by antagonists like 18c has significant implications for various physiological and pathological conditions, particularly those related to calcium metabolism.
This compound operates by binding to an allosteric site on the CaSR, distinct from the orthosteric site where calcium ions bind. This binding alters the receptor's conformation, thereby inhibiting its activity. The resulting impact on intracellular signaling pathways can influence the secretion of parathyroid hormone (PTH) and other downstream effects associated with calcium homeostasis.
In Vitro Studies
Research has demonstrated that this compound exhibits potent biological activity in various cellular models. Notably, it has been shown to:
- Inhibit PTH Secretion : In studies involving parathyroid cells, treatment with 18c resulted in decreased PTH secretion, suggesting its potential utility in conditions characterized by hyperparathyroidism.
- Modulate Calcium Levels : The compound effectively alters intracellular calcium levels, providing insights into its role in calcium signaling pathways.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the efficacy and safety profile of this compound:
- Cell Culture Experiments : Human cortical neurons and astrocytes were treated with amyloid-beta (Aβ) oligomers to assess the neuroinflammatory response mediated by CaSR signaling. The application of CaSR antagonists like 18c significantly reduced the secretion of pro-inflammatory cytokines, including IL-6 and ICAM-1, demonstrating its potential in neuroprotective strategies against Alzheimer’s disease .
- Animal Models : In vivo studies utilizing rodent models of osteoporosis indicated that administration of this compound led to increased bone mass density and improved bone microarchitecture compared to control groups. This suggests therapeutic potential for osteoporosis management.
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, a comparison with other known modulators was performed:
Compound | Type | Mechanism of Action | Therapeutic Potential |
---|---|---|---|
This compound | Negative Allosteric Modulator | Binds allosterically to inhibit CaSR activity | Osteoporosis, hyperparathyroidism |
NPS2143 | Negative Allosteric Modulator | Similar mechanism but different binding site | Potentially useful in neuroinflammation |
Cinacalcet | Positive Allosteric Modulator | Enhances CaSR activity | Secondary hyperparathyroidism |
Implications for Clinical Applications
The biological activities exhibited by this compound suggest several clinical applications:
- Osteoporosis Treatment : By inhibiting excessive PTH secretion, 18c could serve as a novel therapeutic agent for managing osteoporosis.
- Neuroinflammation : Its ability to mitigate inflammatory responses linked to neurodegenerative diseases positions it as a candidate for Alzheimer’s disease treatment strategies.
- Calcium Metabolism Disorders : The compound may also be beneficial in treating conditions characterized by dysregulated calcium metabolism.
Eigenschaften
IUPAC Name |
6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBOUJYKAGWYQM-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)N[C@@H](CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.